

Spectroscopic Analysis of 1-Amino-2-naphthoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-2-naphthoic acid

Cat. No.: B1279704

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Disclaimer: Publicly available, experimentally verified spectroscopic data for **1-amino-2-naphthoic acid** is limited. The data presented in this guide is a combination of predicted values from computational models and established spectroscopic principles for analogous compounds. This guide is intended to provide a robust framework for researchers in the spectroscopic analysis of this molecule.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-amino-2-naphthoic acid**. It is designed for researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of related chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-amino-2-naphthoic acid**. These predictions are based on computational algorithms and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Data for **1-Amino-2-naphthoic acid**

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
>12.0	Broad Singlet	1H	-COOH
7.0 - 8.5	Multiplet	6H	Ar-H
5.0 - 6.0	Broad Singlet	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **1-Amino-2-naphthoic acid**

Chemical Shift (ppm)	Assignment
~170	-COOH
~110 - 150	Aromatic C

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for **1-Amino-2-naphthoic acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3300	Primary Amine	N-H Stretch
3300 - 2500	Carboxylic Acid	O-H Stretch (broad)
~1680	Carboxylic Acid	C=O Stretch
~1600	Primary Amine	N-H Bend
~1600, ~1450	Aromatic Ring	C=C Stretch
~1400	Carboxylic Acid	O-H Bend
~1300	Aromatic Amine	C-N Stretch

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Amino-2-naphthoic acid**

m/z	Fragment	Notes
187	[M] ⁺	Molecular Ion
169	[M-H ₂ O] ⁺	Loss of water
142	[M-COOH] ⁺	Loss of the carboxylic acid group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-amino-2-naphthoic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the analyte in other common NMR solvents and to allow for the observation of exchangeable protons (-NH₂ and -COOH).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 16 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0 to 200 ppm.

- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **1-amino-2-naphthoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

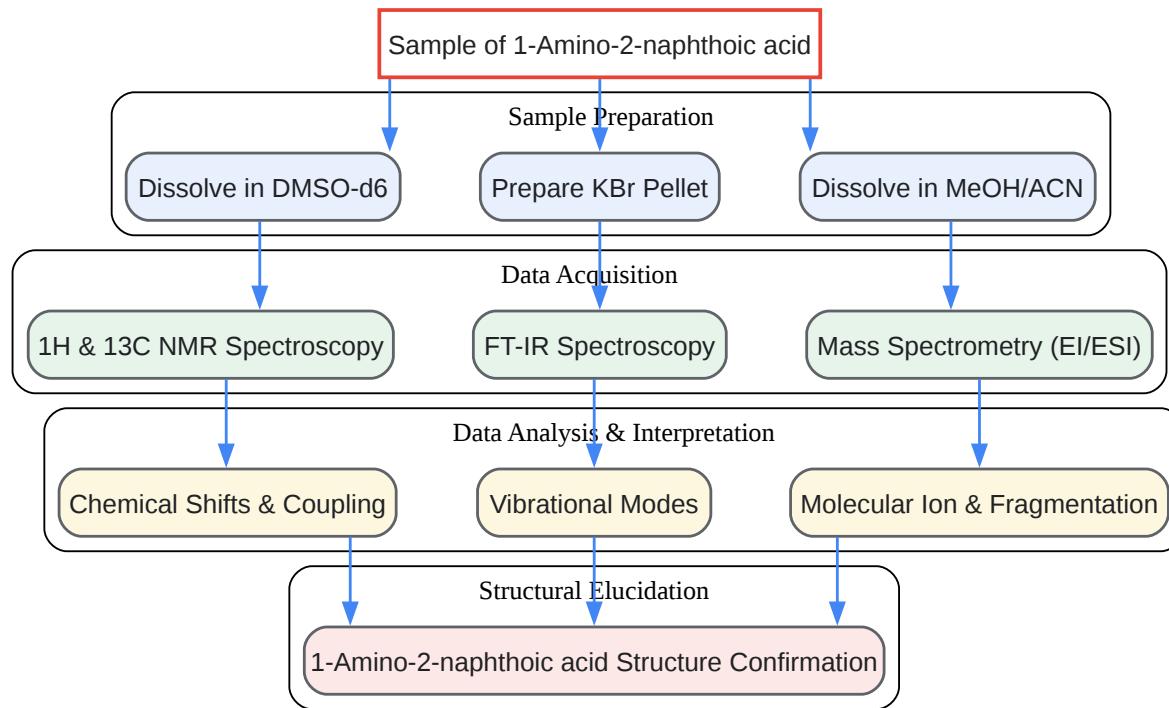
2.3 Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
- Data Acquisition (ESI):

- Ionization Mode: Positive or negative, to be determined empirically.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be varied to induce fragmentation).
- Data Acquisition (EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-300.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of **1-amino-2-naphthoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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